

Application Note: Gas Chromatography Method for the Analysis of Anilofos

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Compound of Interest

Compound Name: Anilofos

Cat. No.: B1665504

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Anilofos is a selective organophosphate herbicide widely used in agriculture for pre- and post-emergence control of annual grasses and sedges in rice crops. Due to its potential toxicity and the need to comply with regulatory limits, a reliable and robust analytical method for its quantification in environmental and food matrices is essential.^{[1][2]} Gas chromatography (GC) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides.^[1] This application note details a comprehensive protocol for the determination of **Anilofos** using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID).

Principle of the Method

Gas chromatography separates chemical compounds in a complex mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.^[1] A sample containing **Anilofos** is vaporized in a heated injector and carried by an inert gas (mobile phase) through the analytical column. The separation occurs based on the analyte's boiling point and affinity for the stationary phase. After separation, the compound is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte, allowing for accurate quantification.

Instrumentation and Materials

- Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- GC Column: A fused-silica capillary column, such as a TraceGOLD TG-5MS (or equivalent 5% Phenyl Polysiloxane phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]
- Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), and Zero Air (FID).
- Reagents: Acetone, Acetonitrile, n-Hexane (all pesticide residue grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
- Standards: Certified reference standard of **Anilofos** (≥98% purity).
- Sample Preparation Equipment: Homogenizer (e.g., Geno/Grinder®), centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, 50 mL polypropylene centrifuge tubes.

Experimental Protocols

Protocol 1: Preparation of Standards

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Anilofos** reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone. This stock solution should be stored at -18°C.
- Intermediate Standard Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetone.
- Working Calibration Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL) by serial dilution of the intermediate standard solution with acetone. These standards are used to generate the calibration curve.

Protocol 2: Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is highly effective for extracting pesticide residues from food and environmental matrices.

- Homogenization: Weigh 10 g of a representative homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount

of deionized water before proceeding.

- **Extraction:** Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.
- **Salting-Out (Partitioning):** Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute. This step separates the acetonitrile layer from the aqueous phase.
- **Centrifugation:** Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
- **Cleanup (Dispersive SPE):** Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) and MgSO_4 . Shake for 30 seconds and centrifuge for 5 minutes. The PSA helps remove organic acids and other interferences.
- **Final Extract:** The resulting supernatant is the final extract. Transfer 1 mL into an autosampler vial for GC-FID analysis.

Data Presentation

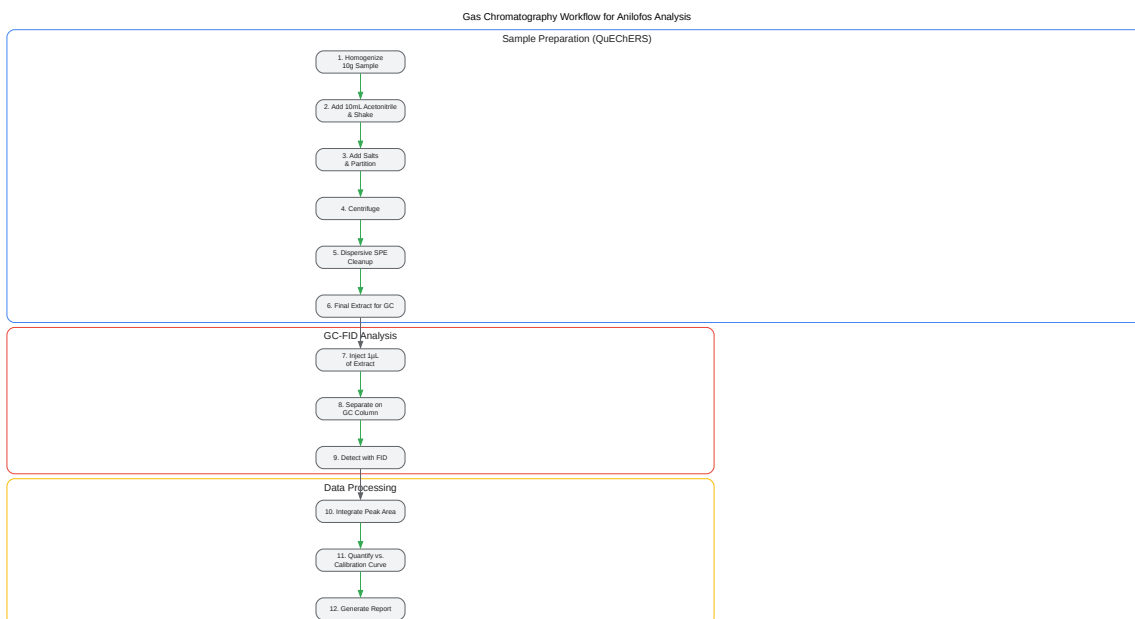
Table 1: GC-FID Operating Conditions

Parameter	Value
GC System	Gas Chromatograph with Split/Splitless Injector and FID
Column	5% Phenyl Polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas	Helium, Constant Flow at 1.2 mL/min
Injector Mode	Splitless (purge valve opening at 1 min)
Injector Temperature	250 °C
Oven Program	Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Detector (FID)	Flame Ionization Detector
Detector Temperature	280 °C
Detector Gas Flows	H ₂ : 35 mL/min, Air: 350 mL/min, Makeup (N ₂): 30 mL/min
Injection Volume	1 µL

**Table 2: Method Performance Parameters
(Representative Data)**

Parameter	Result
Retention Time (RT)	Approx. 14.5 min (Varies by system)
Linearity (R ²)	> 0.998
Limit of Detection (LOD)	0.01 mg/kg
Limit of Quantitation (LOQ)	0.03 mg/kg
Recovery (at 0.1 mg/kg)	85% - 105%
Repeatability (RSD%)	< 10%

Visualization of Experimental Workflow



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Caption: Workflow for **Anilofos** Analysis by Gas Chromatography.

Results and Discussion

The described GC-FID method provides excellent separation and quantification for **Anilofos**. A sharp, symmetrical peak should be observed at the characteristic retention time. The use of a deactivated inlet liner is highly recommended to prevent the thermal degradation of organophosphate pesticides, which can otherwise lead to poor peak shape and inaccurate results. The QuEChERS sample preparation protocol effectively removes a significant portion of matrix interferences from complex samples like fruits, vegetables, and soil, leading to cleaner chromatograms and more reliable quantification. For regulatory purposes or analysis in

highly complex matrices, confirmation of results using a mass spectrometry (MS) detector is advised.

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